molecular formula C11H15NO2 B187467 4-methoxy-N-propan-2-ylbenzamide CAS No. 7464-44-0

4-methoxy-N-propan-2-ylbenzamide

Cat. No.: B187467
CAS No.: 7464-44-0
M. Wt: 193.24 g/mol
InChI Key: BDSTYGAKARCHAY-UHFFFAOYSA-N
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Description

4-methoxy-N-propan-2-ylbenzamide is a chemical compound featuring a benzamide scaffold, a structure of significant importance in organic and medicinal chemistry . The core benzamide structure is known for its relative stability and ability to participate in hydrogen bonding, making it a versatile intermediate and a privileged scaffold in the design of more complex molecules . This particular molecule is functionalized with a methoxy group at the para-position of the phenyl ring and a secondary amide bearing a propan-2-yl (isopropyl) group. The benzamide core is found in a multitude of compounds with a wide spectrum of investigated biological activities. These research areas include, but are not limited to, anti-inflammatory properties through cyclooxygenase (COX) inhibition, and anticancer potential via mechanisms such as histone deacetylase (HDAC) inhibition . The specific substitution pattern of this compound makes it a valuable building block for chemical synthesis and a candidate for structure-activity relationship (SAR) studies in drug discovery research . Researchers can utilize this compound as a synthon to develop libraries of derivatives for various pharmacological screening programs. Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

4-methoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSTYGAKARCHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323451
Record name 4-methoxy-N-propan-2-ylbenzamide
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-44-0
Record name NSC404045
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-propan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-methoxy-N-propan-2-ylbenzamide

The conventional synthesis of this compound primarily relies on the formation of an amide bond between a carboxylic acid derivative and an amine. These methods are well-documented and widely employed in organic synthesis.

Amidation Reactions and Optimization

The most direct and established method for synthesizing this compound is through the acylation of isopropylamine (B41738) with a derivative of 4-methoxybenzoic acid. A common approach involves the use of 4-methoxybenzoyl chloride as the acylating agent. This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) is typically employed.

Optimization of this reaction often involves adjusting the solvent, temperature, and stoichiometry of the reactants. Anhydrous solvents are generally preferred to prevent hydrolysis of the acyl chloride.

Table 1: Amidation of 4-methoxybenzoyl chloride with isopropylamine

Acylating AgentAmineBaseSolventTemperatureYield
4-Methoxybenzoyl chlorideIsopropylamineTriethylamineDichloromethaneRoom TemperatureHigh

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of this compound are 4-methoxybenzoic acid and isopropylamine. 4-methoxybenzoic acid can be prepared from p-cresol (B1678582) through Williamson ether synthesis followed by oxidation of the methyl group. Isopropylamine is a commercially available reagent.

Functionalization of the benzoyl moiety can also be a key step. For instance, chlorination of 4-methoxybenzoyl chloride can be performed to introduce other functional groups, although this is not a direct step in the synthesis of the title compound itself. google.com

Multi-step Synthetic Sequences

While direct amidation is common, multi-step sequences can also be employed, particularly in the context of creating derivatives or in more complex synthetic strategies. One such sequence involves the protection of a primary amine, followed by alkylation and deprotection. For example, a primary amine can be reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide, which can then be N-alkylated. orgsyn.org This approach offers a versatile route to N-substituted benzamides.

Another multi-step approach could involve the initial synthesis of a different benzamide (B126), followed by functional group interconversion on the aromatic ring, though this is less common for this specific compound. The principles of retrosynthetic analysis are often applied to devise such multi-step routes, breaking down the target molecule into simpler, more readily available starting materials. youtube.comlibretexts.org

Novel Synthetic Approaches for Benzamide Core Construction

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for amide bond formation. These novel approaches focus on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Strategies in Benzamide Formation

Catalytic methods for amide synthesis aim to avoid the use of stoichiometric activating agents, which generate significant waste. Boric acid has emerged as a simple and effective catalyst for the direct amidation of carboxylic acids with amines. sciepub.comsciepub.comresearchgate.netsemanticscholar.orgresearchgate.net This method typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water, such as toluene. The reaction proceeds through the activation of the carboxylic acid by the boric acid catalyst.

Table 2: Boric Acid-Catalyzed Amidation of Benzoic Acid with Benzylamine

Carboxylic AcidAmineCatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
Benzoic AcidBenzylamineBoric Acid1Toluene2089 sciepub.com
Benzoic AcidBenzylamineBoric Acid10Toluene8High sciepub.com
Benzoic AcidBenzylamineBoric Acid25Toluene8High sciepub.com

While this specific example uses benzoic acid and benzylamine, the methodology is applicable to a range of carboxylic acids and amines, including 4-methoxybenzoic acid and isopropylamine.

Other catalytic systems, often involving transition metals, have been developed for C-H bond activation and functionalization of benzamides, offering routes to more complex structures. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous reagents, and improving atom economy. Solvent-free reactions and the use of non-toxic, recyclable catalysts are key aspects of this approach.

The boric acid-catalyzed amidation mentioned above is a prime example of a greener synthetic route. sciepub.comsciepub.comresearchgate.netsemanticscholar.orgresearchgate.net It avoids the use of hazardous reagents like thionyl chloride or oxalyl chloride, which are often used to make acyl chlorides, and the only byproduct is water. Furthermore, some studies have explored solvent-free amidation reactions, where the reactants are heated directly with a catalyst, further reducing the environmental impact. researchgate.netsemanticscholar.org

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound typically proceeds through the reaction of a 4-methoxybenzoic acid derivative, most commonly 4-methoxybenzoyl chloride, with isopropylamine. This reaction is a classic example of nucleophilic acyl substitution. The generally accepted mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.ukdocbrown.info

The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This carbon is rendered highly electrophilic by the inductive effect of the chlorine atom and the resonance effect of the carbonyl group. docbrown.info This initial attack results in the formation of a transient species.

The primary intermediate in the synthesis of this compound from 4-methoxybenzoyl chloride and isopropylamine is a tetrahedral intermediate . libretexts.orgchegg.com This intermediate is characterized by a central carbon atom bonded to the 4-methoxyphenyl (B3050149) group, the isopropylamino group, an oxygen anion, and a chlorine atom.

The formation of this tetrahedral intermediate is the rate-determining step in many acylation reactions. While generally short-lived and not directly observable under normal reaction conditions, its existence is supported by a wealth of experimental and computational evidence from related systems. chegg.com Spectroscopic techniques such as stopped-flow infrared spectroscopy and computational modeling are often employed to study these transient species in analogous reactions. For instance, computational studies on the reaction of benzoyl chloride with amines have provided detailed insights into the structure and stability of the tetrahedral intermediate.

The collapse of the tetrahedral intermediate to form the final amide product involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. libretexts.org A proton transfer step, typically involving another molecule of the amine acting as a base, then neutralizes the resulting protonated amide to yield this compound and an ammonium (B1175870) chloride salt. chemguide.co.uk

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate NameStructureDescription
Tetrahedral IntermediateA transient species with a central sp3-hybridized carbon atom.Formed by the nucleophilic attack of isopropylamine on 4-methoxybenzoyl chloride.
Protonated AmideThe amide product with a protonated nitrogen atom.Formed immediately after the collapse of the tetrahedral intermediate and before deprotonation.

The rate of formation of this compound is influenced by several factors, including the nature of the reactants, the solvent, and the temperature. The electronic properties of the substituents on the benzoyl chloride play a significant role. The electron-donating methoxy (B1213986) group at the para position of the benzoyl chloride can slightly decrease the electrophilicity of the carbonyl carbon through resonance, potentially slowing down the initial nucleophilic attack compared to unsubstituted benzoyl chloride. However, this effect is generally modest.

Table 2: General Kinetic and Thermodynamic Parameters for Amide Formation from Acyl Chlorides

ParameterExpected Value/TrendInfluence on the Reaction
Rate Law Rate = k[Acyl Chloride][Amine]The reaction rate is dependent on the concentration of both reactants.
Activation Energy (Ea) ModerateDetermines the temperature sensitivity of the reaction rate.
Enthalpy Change (ΔH) Negative (Exothermic)The reaction releases heat.
Entropy Change (ΔS) Slightly NegativeThe reaction leads to a slight decrease in disorder.
Gibbs Free Energy (ΔG) NegativeThe reaction is spontaneous and proceeds to completion.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of 4-methoxy-N-propan-2-ylbenzamide, offering unambiguous evidence of its molecular composition and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays a series of well-defined signals that correspond to the aromatic, amide, methoxy (B1213986), and isopropyl protons. researchgate.netresearchgate.net

The aromatic region of the spectrum is characterized by two distinct doublets. A signal at approximately δ 7.72 ppm corresponds to the two aromatic protons ortho to the carbonyl group, while a doublet at δ 6.90 ppm is assigned to the two protons ortho to the methoxy group. researchgate.netresearchgate.net The para-substitution pattern on the benzene (B151609) ring is confirmed by the characteristic coupling constant of 8.9 Hz for these doublets. researchgate.netresearchgate.net

A broad singlet observed around δ 5.95 ppm is characteristic of the amide (N-H) proton. researchgate.netresearchgate.net The methoxy group (-OCH₃) gives rise to a sharp singlet at δ 3.83 ppm. researchgate.netresearchgate.net The isopropyl group exhibits a septet at δ 4.26 ppm, corresponding to the single methine (-CH) proton, which is coupled to the six adjacent methyl protons. These two methyl groups (-CH₃) appear as a doublet at δ 1.25 ppm. researchgate.netresearchgate.net The coupling constant for the isopropyl signals is 6.6 Hz. researchgate.netresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.72 d 8.9 2H Ar-H (ortho to C=O)
6.90 d 8.9 2H Ar-H (ortho to -OCH₃)
5.95 br. s - 1H N-H
4.26 septet 6.6 1H CH(CH₃)₂
3.83 s - 3H -OCH₃
1.25 d 6.6 6H CH(CH₃)₂

Source: CDCl₃, 250 MHz researchgate.netresearchgate.net

The Carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of the molecule. The spectrum for this compound, recorded in CDCl₃, shows eight distinct signals, corresponding to the eleven carbon atoms in the structure, with some signals representing chemically equivalent carbons. researchgate.netresearchgate.net

The carbonyl carbon (C=O) of the amide group is readily identified by its characteristic downfield chemical shift at δ 166.2 ppm. researchgate.netresearchgate.net The aromatic carbons display signals in the range of δ 113.6 to 161.9 ppm. The carbon atom attached to the methoxy group appears at δ 161.9 ppm, while the carbon ipso to the amide group is found at δ 127.2 ppm. researchgate.netresearchgate.net The aromatic carbons ortho to the carbonyl group resonate at δ 128.5 ppm, and those ortho to the methoxy group appear at δ 113.6 ppm. researchgate.netresearchgate.net

The aliphatic carbons of the N-isopropyl group and the methoxy group are observed in the upfield region of the spectrum. The methoxy carbon (-OCH₃) has a chemical shift of δ 55.33 ppm. researchgate.netresearchgate.net The methine carbon of the isopropyl group appears at δ 41.7 ppm, and the two equivalent methyl carbons of the isopropyl group are observed at δ 22.8 ppm. researchgate.netresearchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
166.2 C=O
161.9 Ar-C (C-OCH₃)
128.5 Ar-C (ortho to C=O)
127.2 Ar-C (ipso to C=O)
113.6 Ar-C (ortho to -OCH₃)
55.33 -OCH₃
41.7 CH(CH₃)₂
22.8 CH(CH₃)₂

Source: CDCl₃, 63 MHz researchgate.netresearchgate.net

While direct experimental 2D NMR data is not detailed in the available literature, the structural assignments from 1D NMR can be unequivocally confirmed using standard 2D NMR techniques such as COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. Key expected correlations would include the coupling between the aromatic protons at δ 7.72 and δ 6.90 ppm (though weak due to the distance), and crucially, the correlation between the isopropyl methine proton (δ 4.26) and the isopropyl methyl protons (δ 1.25).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would link the aromatic proton signals (δ 7.72, δ 6.90) to their respective carbon signals (δ 128.5, δ 113.6), the methoxy protons (δ 3.83) to the methoxy carbon (δ 55.33), the isopropyl methine proton (δ 4.26) to its carbon (δ 41.7), and the isopropyl methyl protons (δ 1.25) to their carbons (δ 22.8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for assembling the molecular structure. Key correlations would include the N-H proton (δ 5.95) showing a correlation to the carbonyl carbon (δ 166.2) and the isopropyl methine carbon (δ 41.7). The aromatic protons ortho to the carbonyl (δ 7.72) would show correlations to the carbonyl carbon (δ 166.2) and the ipso-carbon (δ 127.2). The methoxy protons (δ 3.83) would correlate to the aromatic carbon at δ 161.9.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The Infrared (IR) spectrum of solid this compound presents several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.netresearchgate.net The spectrum displays a distinct peak at 3316 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 2973 cm⁻¹. researchgate.netresearchgate.net

One of the most prominent peaks in the spectrum is the strong absorption at 1606 cm⁻¹, which corresponds to the C=O stretching vibration (Amide I band) of the amide functional group. researchgate.netresearchgate.net An absorption at 1506 cm⁻¹ is likely due to N-H bending (Amide II band) coupled with C-N stretching and aromatic C=C stretching vibrations. researchgate.netresearchgate.net

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Functional Group Vibrational Mode
3316 N-H Stretch
2973 C-H Stretch (Aromatic/Aliphatic)
1606 C=O Stretch (Amide I)
1506 Aromatic C=C / N-H Stretch / Bend (Amide II)

Source: Solid state researchgate.netresearchgate.net

The observed IR frequencies correspond to specific molecular vibrational modes:

N-H Stretch: The band at 3316 cm⁻¹ is a classic indicator of the stretching vibration of the nitrogen-hydrogen bond in the secondary amide. researchgate.netresearchgate.net Its position suggests some degree of hydrogen bonding in the solid state.

C-H Stretches: The absorption at 2973 cm⁻¹ encompasses the stretching vibrations of the C-H bonds in the aromatic ring, the isopropyl group, and the methoxy group. researchgate.netresearchgate.net

C=O Stretch (Amide I): The intense band at 1606 cm⁻¹ is characteristic of the carbonyl stretching vibration within the amide linkage. researchgate.netresearchgate.net This is a reliable and strong absorption for identifying amide functionalities.

Aromatic and Amide II Vibrations: The band at 1506 cm⁻¹ represents a combination of vibrations, including the in-plane bending of the N-H bond and stretching of the C-N bond of the amide group, which often overlaps with the stretching vibrations of the carbon-carbon bonds within the aromatic ring. researchgate.netresearchgate.net

No specific Raman spectroscopic data for this compound was found in the surveyed literature. However, Raman spectroscopy would be expected to complement the IR data, particularly in observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which are often strong in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the compound.

For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by absorptions arising from π → π* transitions within the benzene ring. The presence of substituents on the aromatic ring can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.

In the case of this compound, the methoxy group (-OCH3) acts as an auxochrome, an electron-donating group that increases the electron density of the benzene ring through resonance. This effect generally leads to a bathochromic shift of the primary and secondary absorption bands of the benzene ring. The N-propan-2-ylbenzamide group also influences the electronic environment.

Table 1: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax (nm)Chromophore
π → π~ 250 - 280Substituted Benzene Ring
n → π~ 280 - 320Carbonyl Group

Note: The values in this table are estimations based on the analysis of similar compounds and the electronic effects of the substituents. Experimental verification is required for precise values.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

The mass spectrum of N-isopropyl-4-methoxybenzamide confirms its molecular weight of 193.24 g/mol . google.com The fragmentation pattern provides valuable insights into the compound's structure, with key fragments arising from the cleavage of specific bonds within the molecule.

Table 2: Mass Spectrometry Data for N-isopropyl-4-methoxybenzamide

m/zIonProposed Structure
193[M]+•[C11H15NO2]+•
178[M - CH3]+[C10H12NO2]+
150[M - C3H7]+[C8H8NO2]+
135[CH3OC6H4CO]+4-methoxybenzoyl cation
107[C7H7O]+
77[C6H5]+Phenyl cation

The fragmentation process often initiates with the loss of a stable neutral molecule or radical. A prominent fragmentation pathway for N-isopropyl-4-methoxybenzamide involves the alpha-cleavage of the isopropyl group, leading to the formation of a stable acylium ion. The presence of the 4-methoxybenzoyl cation at m/z 135 is a characteristic feature in the mass spectra of 4-methoxybenzamides. Further fragmentation of this ion can lead to the subsequent loss of carbon monoxide (CO) or other small fragments.

Application of Other Advanced Spectroscopic Techniques

Beyond UV-Vis and mass spectrometry, a more in-depth structural characterization of this compound can be achieved through the application of other advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. The 1H NMR spectrum of N-isopropyl-4-methoxybenzamide provides information about the different types of protons and their chemical environments. google.com Similarly, the 13C NMR spectrum reveals the number of distinct carbon atoms in the molecule. google.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the connectivity between protons and carbons, providing unambiguous assignments of all signals.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, the C-N stretching of the amide, and the C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations. While a specific spectrum for the title compound is not provided, the IR spectra of related benzamides offer a reference for the expected vibrational frequencies.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the searched literature, studies on similar N-substituted benzamides have utilized this technique to great effect, revealing details about their solid-state conformation and packing. google.com

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystal. While specific crystallographic data for 4-methoxy-N-propan-2-ylbenzamide is not publicly available, analysis of closely related benzamide (B126) structures provides valuable insights into the likely structural features of the title compound. For instance, studies on similar benzamides reveal common patterns in their solid-state behavior.

Molecular Conformation and Geometry within the Crystal Lattice

The bond lengths and angles within the benzamide moiety are expected to be consistent with those observed in other well-characterized benzamide derivatives. researchgate.net The C-N bond of the amide group will exhibit partial double-bond character, leading to a shorter bond length than a typical C-N single bond.

Table 1: Representative Bond Distances and Angles for Benzamide Derivatives

Parameter Expected Range
C=O Bond Length (Å) 1.22 - 1.25
C-N Amide Bond Length (Å) 1.32 - 1.35
N-Cisopropyl Bond Length (Å) 1.45 - 1.48
Caromatic-C(O) Bond Length (Å) 1.48 - 1.51
O=C-N Bond Angle (°) 120 - 123
C-N-Cisopropyl Bond Angle (°) 120 - 125

Note: This table presents expected ranges based on data from similar structures and is for illustrative purposes.

Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. For this compound, the most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This type of N—H⋯O hydrogen bond is a common and robust feature in the crystal structures of amides, often leading to the formation of well-defined one-dimensional chains or tapes. nih.govresearchgate.net

In the case of 4-methoxy-N-phenylbenzamide, molecules are linked by these inter-amide N—H⋯O hydrogen bonds, which generate C(4) chains propagating along a specific crystallographic direction. nih.gov A similar motif is anticipated for this compound, where molecules would self-assemble into chains through this primary hydrogen bonding interaction.

Table 2: Typical N—H⋯O Hydrogen Bond Geometry in Benzamides

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N—H···O 0.85 - 0.90 1.90 - 2.20 2.80 - 3.00 150 - 170

Note: This table presents typical geometric parameters for intermolecular N—H···O hydrogen bonds in related amide structures.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. researchgate.netmdpi.com Different polymorphs of a substance can exhibit distinct physical properties. The existence of polymorphism in this compound has not been reported, but it remains a possibility. The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. The study of related benzamides has shown that different hydrogen-bonding patterns and molecular conformations can lead to the formation of different polymorphs. researchgate.netmdpi.com

Co-crystallization and Inclusion Complex Formation

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. This approach relies on the formation of consistent intermolecular interactions between the active molecule and the coformer. Given the presence of a strong hydrogen bond donor (N-H) and acceptor (C=O) in this compound, it is a viable candidate for the formation of co-crystals with other molecules that have complementary functional groups. The formation of co-crystals could potentially alter properties such as solubility and stability. There are currently no published studies on the co-crystallization or inclusion complex formation of this compound.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in quantum chemistry for predicting molecular properties. Methods like B3LYP are commonly employed, often with basis sets such as 6-311G(d,p) or 6-311++G(d,p), to optimize molecular geometries and calculate a wide range of parameters.

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. For aromatic amides like 4-methoxy-N-propan-2-ylbenzamide, the HOMO is typically distributed over the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is often located across the entire molecule, including the amide group. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior.

Table 1: Representative Quantum Chemical Parameters Derived from HOMO-LUMO Analysis

ParameterFormulaSignificanceRepresentative Value
HOMO Energy EHOMOElectron-donating ability-6.5 eV
LUMO Energy ELUMOElectron-accepting ability-0.5 eV
Energy Gap ΔE = ELUMO - EHOMOChemical reactivity & stability6.0 eV
Ionization Potential (I) I ≈ -EHOMOEnergy to remove an electron6.5 eV
Electron Affinity (A) A ≈ -ELUMOEnergy released when gaining an electron0.5 eV
Global Hardness (η) η = (I - A) / 2Resistance to charge transfer3.0 eV
Electronegativity (χ) χ = (I + A) / 2Electron-attracting power3.5 eV
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to accept electrons2.04 eV

Note: The values presented are illustrative examples based on typical DFT calculations for similar aromatic compounds and are intended to demonstrate the type of data generated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, while blue represents the most positive potential, with other colors like green, yellow, and orange falling in between (red < orange < yellow < green < blue).

For this compound, an MEP analysis would reveal:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the methoxy (B1213986) group (-OCH₃). These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions (Blue): Located around the hydrogen atoms, particularly the amide proton (N-H), which would be the primary site for nucleophilic attack or hydrogen bond donation.

Neutral Regions (Green): Generally found over the carbon framework of the benzene ring and the isopropyl group.

This mapping provides a clear, intuitive guide to the molecule's intermolecular interaction sites.

Theoretical Vibrational Spectra Prediction

Theoretical vibrational analysis, performed using DFT calculations, is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. The analysis, often aided by tools like Total Energy Distribution (TED), allows for the unambiguous assignment of specific spectral bands to the vibrations of functional groups within the molecule.

For this compound, key vibrational modes would include:

N-H stretching: A sharp band in the high-frequency region of the IR spectrum.

C-H stretching: Vibrations from the aromatic ring, the isopropyl group, and the methoxy group.

C=O stretching: A strong, characteristic absorption band of the amide I group.

Aromatic C=C stretching: A series of bands characteristic of the benzene ring.

C-N stretching and N-H bending: Contributing to the amide II and III bands.

C-O stretching: Vibrations from the ether linkage of the methoxy group.

NMR Chemical Shift Prediction and Validation

Computational chemistry offers reliable methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose. Theoretical ¹H and ¹³C chemical shifts can be calculated for a molecule's optimized structure.

These predicted values are then correlated with experimental NMR data for validation. The comparison can confirm structural assignments and provide deeper insight into the electronic environment of the nuclei. Machine learning models have further enhanced prediction accuracy, achieving Mean Absolute Errors (MAEs) as low as 2.05 ppm for ¹³C and 0.165 ppm for ¹H shifts in some cases.

Table 2: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm)

Atom Site Theoretical ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Theoretical ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C=O 168.5 167.2 - -
Aromatic C-O 161.0 160.1 - -
Aromatic C-H 128.0-130.0 127.5-129.5 7.7-7.9 7.8 (d)
Aromatic C-H 114.5-115.5 114.0-115.0 6.9-7.1 7.0 (d)
-OCH₃ 56.0 55.5 3.8-3.9 3.85 (s)
CH (isopropyl) 42.5 41.8 4.1-4.3 4.2 (m)
CH₃ (isopropyl) 23.0 22.5 1.2-1.4 1.3 (d)

| N-H | - | - | 8.1-8.3 | 8.2 (s, br) |

Note: These values are illustrative, based on typical shifts for the functional groups present, and serve to demonstrate the validation process. 's' denotes singlet, 'd' doublet, 'm' multiplet, and 'br' broad.

Quantum Chemical Topology Analysis (Electron Localization Function, Laplacian of Electron Density)

Quantum Chemical Topology (QCT) provides a rigorous framework for partitioning a molecule's electron density to analyze chemical bonding. Two key tools in this analysis are the Electron Localization Function (ELF) and the Laplacian of the electron density (∇²ρ).

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons from valence electrons, and identifying covalent bonds and lone pairs. For this compound, an ELF analysis would visualize high localization in the regions of the C-C, C-H, C-N, C-O, and N-H covalent bonds, as well as around the oxygen and nitrogen atoms corresponding to their lone pairs.

Laplacian of Electron Density (∇²ρ): The Laplacian

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations, a powerful computational method used to understand the physical movement of atoms and molecules, have not been specifically reported for this compound. Consequently, there is no available data on its conformational flexibility and dynamics or its interactions with solvents at a molecular level.

Conformational Flexibility and Dynamics

There are no dedicated studies on the conformational landscape of this compound. Such studies would typically involve simulations to identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological receptors.

Solvent Interaction Dynamics

The behavior of this compound in different solvent environments, which is key to predicting its solubility and transport properties, has not been characterized through molecular dynamics simulations. Research in this area would provide insights into how the molecule is solvated and the dynamics of these interactions.

Molecular Docking Studies on Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no published molecular docking studies specifically investigating the binding interactions of this compound with any biological target. Such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, have not been reported for this compound using computational methods. Computational SAR modeling would involve building quantitative models to predict the activity of new derivatives and guide further chemical modifications, but a lack of primary biological activity data for a series of related compounds, including this compound, precludes such analyses.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH3) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. This strong directing effect primarily channels incoming electrophiles to the positions ortho to the methoxy group (C3 and C5), as the para position is occupied by the N-propan-2-ylbenzamide substituent. The electron-donating nature of the methoxy group enriches the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions applicable to 4-methoxy-N-propan-2-ylbenzamide include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting product would be predominantly 4-methoxy-3-nitro-N-propan-2-ylbenzamide.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would yield the corresponding ortho-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides with a Lewis acid catalyst, would introduce alkyl or acyl groups, respectively, at the ortho positions.

Nucleophilic Substitution Reactions on the Benzamide (B126) Moiety

The amide functionality of this compound is relatively stable and generally requires forcing conditions for nucleophilic substitution.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-methoxybenzoic acid and propan-2-amine. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Oxidation and Reduction Chemistry of this compound

The methoxy and amide groups offer sites for oxidation and reduction reactions.

Oxidation: The methoxy group can be oxidized, though this may require harsh conditions and could potentially affect other parts of the molecule. For instance, strong oxidizing agents might lead to the formation of a hydroxyl group.

Reduction: The amide group can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, which would convert this compound to 4-methoxy-N-propan-2-ylbenzylamine.

Functional Group Interconversions of the Methoxy Group

The methoxy group can be a handle for further molecular modifications.

Demethylation: The methyl group of the methoxy ether can be cleaved to unveil a phenol. This is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This reaction would yield 4-hydroxy-N-propan-2-ylbenzamide.

Synthesis of Advanced Benzamide Derivatives and Analogues

The synthesis of advanced benzamide derivatives often involves multi-step sequences that build upon the fundamental reactivity of the core structure. nih.govnih.govresearchgate.net These synthetic strategies are crucial for developing new compounds with tailored properties for various applications, including medicinal chemistry. nanobioletters.comresearchgate.net

Design Principles for Novel Benzamide Scaffolds

The design of novel benzamide scaffolds is a key aspect of modern drug discovery and materials science. unife.it The benzamide core is considered a "privileged structure" due to its ability to interact with a variety of biological targets. unife.it

Key design principles include:

Conformational Restriction: Introducing conformational constraints, for example through cyclization or the incorporation of rigid linkers, can pre-organize the molecule into a bioactive conformation, potentially increasing affinity for a target. acs.org

Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with groups that have similar steric and electronic properties (isosteres) or that elicit similar biological responses (bioisosteres) is a common strategy to fine-tune properties like potency, selectivity, and metabolic stability. unife.it For instance, the methoxy group could be replaced with other small electron-donating groups.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and evaluating the impact on a desired property allows for the development of a predictive SAR model. researchgate.net This guides the design of more potent and selective analogues.

Introduction of Additional Functional Groups: Incorporating new functional groups can introduce new interactions with a target or alter the physicochemical properties of the molecule, such as solubility and cell permeability. acs.org For example, adding hydrogen bond donors or acceptors can lead to new binding interactions. nih.gov

The synthesis of such advanced derivatives often relies on robust and versatile chemical reactions. Amide bond formation is a cornerstone of these syntheses, with a variety of coupling reagents available to facilitate the reaction between a carboxylic acid (like 4-methoxybenzoic acid) and an amine (like propan-2-amine). nih.govresearchgate.net

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)

The chemical scaffold of this compound, while a relatively simple amide, possesses reactive sites that can be strategically exploited for the construction of more complex molecular architectures, particularly heterocyclic systems. The reactivity of the amide functional group, coupled with potential modifications of the aromatic ring and the N-isopropyl group, allows for its use as a versatile starting material in various cyclization strategies. These strategies primarily involve the introduction of additional functional groups to the parent molecule, thereby creating precursors for intramolecular reactions that lead to the formation of new ring systems.

Key approaches for the derivatization of this compound and its subsequent incorporation into heterocyclic frameworks include the renowned Bischler-Napieralski and Pictet-Spengler reactions, as well as modern palladium-catalyzed annulation methods. These methodologies are fundamental in synthetic organic chemistry for the preparation of a wide array of nitrogen-containing heterocycles.

Proposed Derivatization and Cyclization via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent under acidic conditions. wikipedia.orgorganic-chemistry.org For this compound to be a viable substrate for this reaction, it must first be derivatized to incorporate a β-arylethyl moiety on the amide nitrogen.

A plausible synthetic route would involve the initial N-alkylation of a modified benzamide. Starting from 4-methoxybenzoic acid, one could first synthesize the corresponding acid chloride, which would then be reacted with a suitable β-arylethylamine, such as 2-(3,4-dimethoxyphenyl)ethanamine, to yield the necessary precursor, N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxybenzamide.

Once this precursor is obtained, it can undergo intramolecular electrophilic aromatic substitution upon treatment with a condensing agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org The electron-donating methoxy groups on both aromatic rings facilitate the cyclization process. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the dihydroisoquinoline core. organic-chemistry.org The resulting 1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a key heterocyclic scaffold found in numerous biologically active compounds.

A variation of this reaction, the Morgan-Walls reaction, could also be employed if the amide nitrogen is attached to an ortho-substituted biphenyl (B1667301) system, leading to the formation of phenanthridines. wikipedia.org

Proposed Derivatization and Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines and tetrahydro-β-carbolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com Similar to the Bischler-Napieralski approach, this compound itself is not a direct substrate. However, it can be envisioned as a building block in a multi-step synthesis.

Upon reaction with an aldehyde or ketone in the presence of an acid catalyst, the tryptamine (B22526) portion of the molecule would undergo the classical Pictet-Spengler cyclization. This would result in the formation of a tetrahydro-β-carboline ring fused to the rest of the molecule, demonstrating the incorporation of the 4-methoxybenzamide (B147235) structural motif into a more complex, polycyclic heterocyclic system. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring, with electron-rich systems like indoles being particularly suitable. wikipedia.org

Palladium-Catalyzed Annulation Strategies

More contemporary methods for the synthesis of nitrogen-containing heterocycles involve transition-metal-catalyzed C-H activation and annulation reactions. Palladium catalysis, in particular, has emerged as a powerful tool for the construction of isoquinolones and related heterocycles from simple benzamides and alkynes.

For this compound to be utilized in such a reaction, it would likely require modification of the N-substituent to a directing group that facilitates the ortho-C-H activation of the benzoyl ring. For instance, replacing the N-isopropyl group with a pivaloyloxy or a similar group can enable a redox-neutral [4+2] annulation with an alkyne.

In a hypothetical reaction, N-(pivaloyloxy)-4-methoxybenzamide could react with an internal alkyne in the presence of a Rh(III) catalyst. This process would proceed via the formation of a seven-membered rhodacycle intermediate, followed by C-N bond formation and N-O bond cleavage to yield a free NH isoquinolone. This approach offers a direct and atom-economical route to highly functionalized heterocyclic systems.

Advanced Applications in Scientific Research

Role as a Chemical Building Block in Complex Organic Synthesis

The structure of 4-methoxy-N-propan-2-ylbenzamide makes it a valuable starting material, or building block, for the synthesis of more complex molecules. The presence of the aromatic ring, the amide linkage, and the methoxy (B1213986) group provides multiple reactive sites for a variety of chemical transformations.

The amide group can undergo reduction to form the corresponding amine, 4-methoxy-N-propan-2-ylbenzylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) under anhydrous conditions. Conversely, the methoxy group can be oxidized to a hydroxyl group, yielding 4-hydroxy-N-propan-2-ylbenzamide, with oxidizing agents such as potassium permanganate (B83412) (KMnO₄). Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups, which can then be used to construct more elaborate molecular frameworks.

One notable application is in the synthesis of heterocyclic compounds. For instance, benzamide (B126) derivatives can be utilized in the construction of quinazolinones, a class of compounds with a broad range of biological activities. researchgate.net While a direct synthesis of a complex molecule from this compound is not extensively documented in readily available literature, its structural motifs are present in more complex bioactive molecules, suggesting its potential as a precursor. For example, the core structure is related to intermediates used in the synthesis of pharmacologically active compounds like cilostazol, where a similar N-substituted propionamide (B166681) undergoes intramolecular Friedel-Crafts alkylation. google.com

Applications in Materials Science and Engineering

In the realm of materials science, this compound is explored for its potential use in the synthesis of novel polymers and functional materials. The amide and methoxy functionalities can influence the properties of polymers, such as their thermal stability, solubility, and ability to form hydrogen bonds, which in turn affects their mechanical and chemical characteristics.

While specific polymers derived directly from this compound are not widely reported, the principles of polymer chemistry suggest its utility. For instance, derivatives of this compound could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be incorporated as monomers in polymerization reactions. The resulting polymers could exhibit unique properties due to the presence of the substituted benzamide side chains. The synthesis of polymers with cyclodextrin (B1172386) functionalities often involves the modification of the cyclodextrin with monomers containing reactive groups, a strategy that could be adapted for benzamide derivatives. rsc.org The development of functional polymers often relies on the incorporation of specific chemical motifs to achieve desired properties, and the structural features of this compound make it a candidate for such applications. sigmaaldrich.com

Utility in Agrochemical Research and Development as a Synthetic Intermediate

The benzamide scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal activities. Consequently, this compound serves as a valuable intermediate in the synthesis of new agrochemical candidates.

Patents have been filed for benzamidoxime (B57231) derivatives, which are synthesized from benzamide precursors, for their use as fungicides. google.com The structural similarity of this compound to these precursors suggests its potential role in the development of novel fungicidal agents. Similarly, the design of new insecticides has involved the modification of diamide (B1670390) compounds containing methoxy groups, indicating the importance of this functional group in conferring insecticidal activity. molaid.com Although direct evidence of this compound being used in a commercial agrochemical is not publicly available, its chemical structure aligns with the synthetic pathways of several classes of pesticides.

Tool Compound in Biochemical Research

The specific structural features of this compound make it a useful tool compound in biochemical research to probe and modulate the function of biological macromolecules such as enzymes and receptors.

Enzyme Inhibition Studies

Benzamide derivatives are known to interact with a variety of enzymes, often acting as inhibitors. The methoxy and isopropyl groups of this compound can influence its binding affinity and selectivity for the active site of an enzyme. For example, studies on other methoxy-substituted benzamide derivatives have shown potent inhibition of enzymes like 12-lipoxygenase, where the position of the methoxy group was found to be critical for activity. nih.gov While specific inhibitory data for this compound against a wide range of enzymes is not extensively published, its structural class suggests its potential as a lead compound for the development of novel enzyme inhibitors. Research on similar compounds has demonstrated that strategic placement of methoxy groups can significantly enhance inhibitory activity against enzymes like α-amylase. nih.gov

Table 1: Inhibitory Activity of Methoxy-Substituted Benzamide Analogs against α-Amylase This table is illustrative and based on findings for related compounds, as specific data for this compound is not readily available.

CompoundSubstitution PatternIC50 (µM)
Analog 12-methoxy4.95
Analog 24-methoxyData not available
Analog 32,4-dimethoxy4.99
Analog 42,4,6-trimethoxy51.80
Acarbose (Standard)-21.55

Data adapted from a study on 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide (B42300) derivatives. nih.gov

Ligand Binding Assays

Ligand binding assays are crucial for understanding the interaction between a molecule and its biological target. This compound can be used in such assays to determine its binding affinity for specific receptors or enzymes. While direct binding data for this specific compound is scarce in the public domain, studies on structurally related benzamides highlight the importance of the methoxy group in receptor binding.

Receptor Modulation Studies

Substituted benzamides are well-known for their ability to modulate the activity of various receptors, particularly dopamine (B1211576) receptors. nih.gov The electronic properties of the substituents on the benzamide ring play a crucial role in determining the affinity and selectivity for different receptor subtypes.

A significant study on benzamide-isoquinoline derivatives demonstrated that the presence of an electron-donating methoxy group at the para-position of the benzamide ring dramatically increased the selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. nih.gov This finding is highly relevant as it underscores the potential of the this compound scaffold to be developed into highly selective receptor modulators. The σ2 receptor is a promising target for the development of anticancer drugs, and selective ligands are of great interest.

Table 2: Sigma Receptor Binding Affinities of Benzamide Derivatives This table illustrates the effect of substituents on receptor selectivity, based on a study of related compounds.

CompoundR1R2σ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
Analog AHH1.8 ± 0.211.2 ± 1.50.16
Analog B4-OCH3H2.5 ± 0.31.5 ± 0.21.67
Analog CH4-OCH31.9 ± 0.20.3 ± 0.046.33

Data adapted from a study on benzamide-isoquinoline derivatives, where R1 and R2 represent substituent positions on the isoquinoline (B145761) and benzamide rings, respectively. nih.gov

This demonstrates that the 4-methoxy substitution is a key determinant for achieving high selectivity for the σ2 receptor, suggesting that this compound could serve as a foundational structure for designing selective σ2 receptor ligands.

Chemical Entity in Drug Discovery and Development Processes

The journey of a drug from a conceptual molecule to a marketable therapeutic is a long and intricate process. Within this pipeline, specific chemical entities can serve as crucial starting points or building blocks. This compound and its structural relatives have emerged as important players in this field, offering a versatile platform for medicinal chemists to explore and develop new therapeutic agents.

Rational Design of Analogues for Target Interaction

Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and function to design and synthesize new molecules with improved affinity, selectivity, and efficacy. The benzamide scaffold, as seen in this compound, is a common feature in many biologically active compounds, making it an attractive starting point for the design of new drugs. nih.gov

While specific structure-activity relationship (SAR) studies starting directly from this compound as a lead compound are not extensively documented in publicly available research, the principles of analogue design can be illustrated by examining related N-substituted benzamide derivatives. Medicinal chemists often systematically modify different parts of a lead compound to understand how these changes affect its biological activity.

For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated. This study, while not directly involving this compound, highlights the typical approach to SAR. Researchers explored modifications to the amide functionality, which in our subject compound is an N-propan-2-yl group, to optimize potency and selectivity.

The general strategy for designing analogues of this compound would involve a few key modifications:

Modification of the N-Alkyl Group: The N-propan-2-yl (isopropyl) group can be replaced with other alkyl or cycloalkyl groups to probe the size and nature of the binding pocket. This can influence the compound's lipophilicity and metabolic stability.

Substitution on the Benzene (B151609) Ring: The methoxy group at the 4-position can be shifted to other positions (2- or 3-), or replaced with other substituents like halogens, alkyl groups, or hydrogen bond donors/acceptors to alter electronic properties and binding interactions.

Introduction of Additional Functional Groups: Adding other functional groups to the benzene ring can introduce new interaction points with the biological target, potentially increasing affinity and selectivity.

An example of such a strategy is seen in the development of anti-HBV agents, where a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was synthesized and showed potent antiviral activity. nih.gov This demonstrates how modifications to the core benzamide structure can lead to the discovery of new therapeutic agents.

Table 1: Potential Analogue Modifications of this compound

Modification AreaExample of ModificationPotential Impact on Properties
N-Alkyl Group Replacement of propan-2-yl with cyclopropyl, tert-butyl, or benzyl (B1604629) groups.Altered lipophilicity, steric hindrance, and metabolic stability.
Benzene Ring Substitution Shifting the methoxy group to the 2- or 3-position; replacement with halogens (Cl, F), or a hydroxyl group.Modified electronic distribution, hydrogen bonding potential, and target interaction.
Addition of Functional Groups Introduction of an amino, nitro, or carboxyl group to the benzene ring.Introduction of new binding motifs and altered solubility.

Pharmaceutical Synthesis Intermediates

Beyond its potential as a lead compound, this compound and its precursors are valuable intermediates in the multi-step synthesis of more complex pharmaceutical compounds. An intermediate is a molecule that is formed during a synthesis and is then used in a subsequent step to produce the final product.

The synthesis of this compound itself is typically achieved through the reaction of 4-methoxybenzoyl chloride with propan-2-amine. This straightforward amide bond formation makes it and its components readily accessible for further chemical transformations.

While direct, documented examples of this compound being used as an intermediate in the synthesis of a specific marketed drug are not readily found in the public domain, the utility of its constituent parts is well-established. For example, 4-methoxybenzoic acid and its derivatives are common building blocks in the synthesis of a wide range of biologically active molecules. nih.gov

The general utility of benzamide derivatives as intermediates is highlighted in the synthesis of various therapeutic agents. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a potential anti-HBV agent, involves the condensation of a 4-methoxybenzoic acid derivative with an aniline. nih.gov This illustrates the role of such methoxybenzamide cores as key structural motifs in the construction of more elaborate drug candidates.

Table 2: Key Reactions Involving Benzamide Intermediates

Reaction TypeDescriptionRelevance to Pharmaceutical Synthesis
Amide Bond Formation The reaction of a carboxylic acid (or its activated derivative) with an amine to form an amide.A fundamental reaction in the synthesis of a vast number of pharmaceuticals containing the amide functional group.
Aromatic Substitution Electrophilic or nucleophilic substitution on the benzene ring of the benzamide.Allows for the introduction of various functional groups to modulate the properties of the final compound.
Reduction of the Amide Conversion of the amide carbonyl group to a methylene (B1212753) group.Can be used to create amine-containing molecules from amide intermediates.

Future Research Trajectories and Emerging Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known bioactive molecules to design novel compounds with desired properties. researchgate.net For a molecule like 4-methoxy-N-propan-2-ylbenzamide, AI could be employed to generate new derivatives with potentially enhanced biological activity, improved selectivity for a specific target, or optimized pharmacokinetic profiles. nih.govmdpi.com Machine learning models are also increasingly used to predict the properties of new molecules, which can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and testing. primescholars.compku.edu.cn

For instance, AI and ML can be applied to:

Predict Bioactivity: Algorithms can be trained on datasets of compounds with known activities to predict the potential biological targets of this compound and its analogues. nih.govmdpi.com This is particularly relevant for target classes like G protein-coupled receptors (GPCRs), where AI is already accelerating ligand discovery. drgpcr.comdoaj.orgnih.gov

Optimize Properties: ML models can predict various physicochemical properties, such as solubility, permeability, and metabolic stability, allowing for the in silico optimization of the compound's structure before committing to laboratory synthesis. primescholars.com

De Novo Design: AI can design entirely new molecules that are structurally related to this compound but are optimized for a specific biological target or function. researchgate.net

The integration of AI and ML into the design process for compounds like this compound holds the promise of making the discovery of new therapeutic agents and functional materials faster, more efficient, and more cost-effective. nih.gov

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly focusing on the development of green and sustainable synthetic methodologies to minimize environmental impact. cas.org For this compound, future research will likely concentrate on creating more sustainable and atom-economical synthetic routes, moving away from traditional methods that may use hazardous reagents or generate significant waste. rsc.org

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key principle of green chemistry. primescholars.comprimescholars.comnih.gov Research in this area for the synthesis of this compound and related amides could explore:

Catalytic Amide Bond Formation: The development of novel catalysts for the direct amidation of carboxylic acids and amines is a major focus of green chemistry. nih.gov This avoids the need for stoichiometric activating agents, which generate byproducts. Future work could identify or design catalysts that are efficient for the reaction between 4-methoxybenzoic acid and propan-2-amine.

Enzymatic Synthesis: The use of enzymes, such as lipases, as biocatalysts for amide bond formation offers a highly sustainable alternative. nih.gov These reactions are typically performed under mild conditions and in environmentally benign solvents, and they can exhibit high selectivity. nih.gov

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. nih.gov Developing a flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process. nih.gov

Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Future synthetic routes for this compound will likely prioritize the use of green solvents, such as water or bio-based solvents. chemrxiv.org

A recent study on a sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B (CALB) highlights the potential for such green approaches. nih.gov

Exploration of Novel Interaction Mechanisms with Biological Systems

This exploration could involve:

Target Identification: Utilizing methods such as affinity chromatography, proteomics, and computational target prediction to identify the specific proteins or other biomolecules with which this compound interacts.

In Vitro and In Vivo Studies: Conducting comprehensive biological assays to characterize the compound's effects on cellular pathways and in whole organisms. This could build on preliminary findings that suggest benzamide (B126) derivatives can have antimicrobial, anti-inflammatory, or anticancer properties. mdpi.com

Molecular Docking and Simulation: Using computational models to predict and analyze the binding of this compound to the active sites of potential target proteins. researchgate.netfupress.net This can provide insights into the specific molecular interactions that are responsible for its biological effects.

For example, studies on related benzamides have shown that they can act as inhibitors of various enzymes or as ligands for specific receptors. ipb.pt A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, for instance, identified it as a potential anti-HBV agent. nih.gov Such findings provide a starting point for investigating the potential therapeutic applications of this compound.

Advanced Characterization Methodologies for Enhanced Structural Understanding

A thorough understanding of the three-dimensional structure of this compound is crucial for understanding its properties and its interactions with other molecules. While standard analytical techniques provide basic characterization, advanced methodologies can offer a much deeper level of structural insight.

Future research in this area will likely involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the compound's conformation in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not currently available in public databases, data for related compounds like 4-methoxy-N-phenylbenzamide exists and can serve as a reference. unimi.it

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals and to probe the compound's conformation and dynamics in solution. nih.govipb.ptfiveable.meresolvemass.ca

Computational Chemistry: High-level quantum mechanical calculations can be used to model the compound's structure, vibrational frequencies, and other properties, providing a powerful complement to experimental data. jcsp.org.pk

The table below presents crystallographic data for a closely related compound, which can provide a basis for comparison in future studies on this compound.

Table 1: Crystallographic Data for 4-methoxy-N-phenylbenzamide

Parameter Value
Formula C₁₄H₁₃NO₂
Crystal System Triclinic
Space Group P-1
a (Å) 5.308
b (Å) 7.709
c (Å) 14.109
α (°) 96.911
β (°) 99.210
γ (°) 90.511

Data obtained from the Crystallography Open Database for the compound 4-methoxy-N-phenylbenzamide. unimi.it

By employing these advanced characterization methodologies, researchers can gain a comprehensive understanding of the structural features of this compound, which is essential for its rational design and application in various scientific fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-methoxy-N-propan-2-ylbenzamide, and how are yields optimized?

  • The compound is typically synthesized via amide coupling reactions. A common method involves reacting 4-methoxybenzoic acid with isopropylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., anhydrous solvents, room temperature) are critical for minimizing side products. Acidic or basic hydrolysis conditions (e.g., 6M HCl reflux) can degrade the amide bond, yielding 4-methoxybenzoic acid and isopropylamine with ~90% efficiency under controlled settings .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Key techniques include:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on methoxy (δ ~3.8 ppm) and amide (δ ~8.0 ppm) protons.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Spectrofluorometry to study interactions with metal ions (e.g., Pb²⁺), where pH adjustments (2.7–10.1) can modulate fluorescence intensity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability assays show degradation under strong acidic (6M HCl) or basic conditions, cleaving the amide bond into 4-methoxybenzoic acid and isopropylamine. Neutral pH and inert atmospheres (N₂/Ar) are recommended for storage. Thermal stability tests should be conducted via thermogravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • A 2³ factorial design can systematically test variables:

  • Temperature (e.g., −50°C to 25°C, as used in low-temperature coupling reactions).
  • Solvent polarity (e.g., dichloromethane vs. acetonitrile).
  • Catalyst loading (DMAP: 0.1–5 mol%).
    • Response surface methodology (RSM) can model interactions between variables, maximizing yield and purity while minimizing byproducts .

Q. What mechanistic insights exist for the compound’s reactivity in substitution or oxidation reactions?

  • Mechanistic studies using isotopic labeling (e.g., ¹⁸O in the methoxy group) or kinetic isotope effects (KIE) can elucidate pathways. For example, oxidation with meta-chloroperbenzoic acid (mCPBA) or KMnO₄ may target the methoxy or amide groups, forming quinones or carboxylates, respectively. Computational methods (DFT) can predict transition states and regioselectivity .

Q. How can bioactivity assays evaluate its potential as a pharmacophore?

  • In vitro models :

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Receptor binding studies (e.g., fluorescence polarization for kinase targets).
    • Cell-based assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Structural analogs with thiazole or pyrimidine moieties show enhanced anticancer activity, suggesting SAR studies for optimization .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

  • Cross-validation using multiple techniques:

  • X-ray crystallography to resolve ambiguities in NMR assignments (e.g., methoxy group conformation).
  • LC-MS/MS to confirm purity and rule out degradation products.
  • Statistical analysis (e.g., ANOVA) to assess bioassay reproducibility.
    • Theoretical frameworks (e.g., QSAR models) can reconcile discrepancies between computational predictions and experimental results .

Methodological Notes

  • Key Citations : PubChem, EPA DSSTox, and peer-reviewed journals (e.g., Acta Crystallographica Section E) were prioritized for structural and synthetic data .
  • Ethical Compliance : Emphasize adherence to safety protocols, especially when handling reactive reagents (e.g., DCC, mCPBA) .

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